molecular formula C18H23NO3S B2568688 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 723745-37-7

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2568688
CAS No.: 723745-37-7
M. Wt: 333.45
InChI Key: YTAHJYLXOXRKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.44512 g/mol . This compound is characterized by the presence of an ethoxy group, two methyl groups, a phenylethyl group, and a benzenesulfonamide moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not clearly defined in the available resources .

Safety and Hazards

The safety and hazards associated with 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide are not well-documented in the available resources .

Future Directions

The future directions for research and applications of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide are not clearly defined in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2,5-dimethylbenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-(1-phenylethyl)benzenesulfonamide: Lacks the ethoxy and methyl groups, affecting its reactivity and stability.

    2,5-dimethylbenzenesulfonamide: Lacks both the ethoxy and phenylethyl groups, leading to distinct differences in its applications and properties.

Uniqueness

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, while the phenylethyl group contributes to its binding affinity and specificity in biological systems.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-5-22-17-11-14(3)18(12-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHJYLXOXRKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.